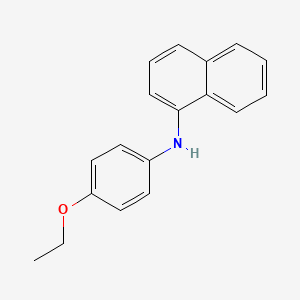

N-(4-Ethoxyphenyl)naphthalen-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

6364-00-7 |

|---|---|

Molecular Formula |

C18H17NO |

Molecular Weight |

263.3 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)naphthalen-1-amine |

InChI |

InChI=1S/C18H17NO/c1-2-20-16-12-10-15(11-13-16)19-18-9-5-7-14-6-3-4-8-17(14)18/h3-13,19H,2H2,1H3 |

InChI Key |

FMRXMCKJBASAKX-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 |

Other CAS No. |

6364-00-7 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation

Retrosynthetic Analysis and Strategic Disconnections for N-(4-Ethoxyphenyl)naphthalen-1-amine

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgprinceton.edu The primary disconnection for this compound logically occurs at the C-N bond, which connects the naphthalene (B1677914) and ethoxyphenyl moieties. This disconnection reveals two primary synthetic pathways, as illustrated below.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection A: This strategy involves the formation of the C-N bond between a naphthalen-1-yl electrophile and a 4-ethoxyphenylamine nucleophile. The most common precursors for this approach are 1-halonaphthalenes (e.g., 1-bromo or 1-iodonaphthalene) and 4-ethoxyaniline. This is the most frequently employed strategy, primarily utilizing transition-metal-catalyzed cross-coupling reactions.

Disconnection B: Conversely, this approach involves the reaction of a naphthalen-1-amine nucleophile with a 4-ethoxyphenyl electrophile, such as 1-ethoxy-4-halobenzene. While feasible, this route is often less explored but can be advantageous depending on the availability and reactivity of the starting materials.

The choice between these strategies is often dictated by the cost and availability of the starting materials, as well as the efficiency and functional group tolerance of the chosen synthetic method.

Catalytic Approaches to N-Aryl Naphthylamine Synthesis

The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of arylamines, offering mild and efficient routes with broad substrate scope. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for the construction of C-N bonds. wikipedia.orgacs.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a base and a phosphine (B1218219) ligand. wikipedia.org The synthesis of this compound via this method would typically involve the reaction of 1-halonaphthalene with 4-ethoxyaniline.

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromonaphthalene) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine (4-ethoxyaniline) coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Sterically demanding and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have proven to be highly effective in promoting the reaction, even with less reactive aryl chlorides. wikipedia.orgresearchgate.net

A specific example for a related compound, N-arylnaphthylamine, has been reported using a palladium catalyst with a specific ligand to achieve high yields.

Copper-Mediated Amination Protocols (e.g., Ullmann Coupling Variants)

The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine, is a classical method for C-N bond formation. While the traditional Ullmann reaction requires harsh conditions (high temperatures and stoichiometric amounts of copper), significant advancements have led to milder and more efficient protocols.

Modern Ullmann-type reactions often employ copper(I) salts as catalysts, along with various ligands such as diamines, amino acids, and phenanthrolines, which facilitate the reaction at lower temperatures. The synthesis of this compound via an Ullmann variant would involve the coupling of 1-halonaphthalene with 4-ethoxyaniline in the presence of a copper catalyst and a suitable ligand.

These copper-mediated protocols can sometimes offer advantages over palladium-catalyzed methods, particularly in terms of cost and sensitivity to certain functional groups.

Emerging Catalytic Systems and Ligand Design for Enhanced Reactivity

The field of C-N cross-coupling continues to evolve, with ongoing research focused on developing more active, stable, and versatile catalytic systems. Recent trends include:

Development of Novel Ligands: The design of new phosphine and N-heterocyclic carbene (NHC) ligands is a major focus. researchgate.net These ligands are designed to enhance the rate of oxidative addition and reductive elimination, allowing for reactions to be performed at lower catalyst loadings and temperatures. researchgate.netnih.gov

Use of Alternative Metal Catalysts: While palladium and copper remain the workhorses, other transition metals such as nickel and iron are being explored as more sustainable and cost-effective alternatives for C-N coupling reactions. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging C-N bonds under mild conditions. This approach often uses a photosensitizer to generate reactive radical intermediates that can participate in the coupling reaction.

These emerging systems hold the promise of even more efficient and environmentally benign syntheses of this compound and other complex arylamines in the future.

Non-Catalytic Synthetic Pathways and Condensation Reactions

While catalytic methods are dominant, non-catalytic pathways for the synthesis of N-aryl naphthylamines also exist, primarily relying on direct amination or condensation reactions.

Direct Amination Routes

Direct amination involves the direct reaction of a C-H bond on the naphthalene ring with an amine. This approach is highly atom-economical as it avoids the pre-functionalization of the naphthalene starting material. However, achieving regioselectivity and overcoming the high activation barrier of C-H bond functionalization are significant challenges.

One approach to direct amination involves the use of strong oxidants or photochemical methods. For instance, the direct amination of naphthalene with hydroxylamine (B1172632) has been reported using a vanadium catalyst, yielding 1-naphthylamine (B1663977). researchgate.netmdpi.com While not a direct route to the target molecule, this demonstrates the feasibility of direct C-N bond formation on the naphthalene core. The subsequent N-arylation of the resulting 1-naphthylamine could then be performed.

Another potential, though less common, non-catalytic route is the thermal condensation of naphthalen-1-amine with 4-ethoxyaniline. This would likely require high temperatures and may suffer from low yields and the formation of side products.

Staudinger Reaction and Azetidinone Annulation for Related Structures

While not a direct method for the synthesis of this compound, the Staudinger reaction and subsequent azetidinone (β-lactam) formation are pivotal in creating structurally related nitrogen-containing compounds. researchgate.netresearchgate.net The Staudinger reaction involves the reaction of an organic azide (B81097) with a phosphine to form an iminophosphorane. wikipedia.orgorganic-chemistry.org This intermediate is highly versatile. In what is known as the Staudinger reduction, the iminophosphorane can be hydrolyzed to yield a primary amine and a phosphine oxide, offering a mild alternative to hydrogenation for converting azides to amines. wikipedia.orgorganic-chemistry.org

Alternatively, the iminophosphorane can undergo an aza-Wittig reaction, where it reacts with a carbonyl compound. When the iminophosphorane reacts with a ketene, it leads to the formation of a four-membered β-lactam ring through a [2+2] cycloaddition. researchgate.netresearchgate.net This process, often referred to as the Staudinger β-lactam synthesis, is a powerful tool for constructing these heterocycles. researchgate.net The stereochemical outcome of this annulation is a subject of detailed study, with the relative configuration at the C3 and C4 positions of the azetidinone ring being controllable based on the reactants and conditions. researchgate.netresearchgate.net For instance, the reaction of α-(methyl-p-tolyl)hydrazonylated ketones with phenoxyketene has been shown to be highly diastereoselective, typically yielding β-lactams with a cis relationship between the phenoxy and acyl groups. researchgate.net The development of catalytic, asymmetric versions of the Staudinger–aza-Wittig reaction further expands its utility, enabling the synthesis of chiral nitrogen heterocycles. nih.gov

Optimization Strategies for Reaction Efficacy and Purity Profile

The synthesis of this compound is typically achieved through a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.org Optimizing this transformation is crucial for maximizing yield and purity. bristol.ac.uk

Solvent Effects and Reaction Temperature Control

The choice of solvent and reaction temperature significantly impacts the outcome of Buchwald-Hartwig aminations. A variety of solvents are effective, with ethereal solvents like dioxane and THF, and aromatic hydrocarbons such as toluene (B28343) being commonly used. numberanalytics.comwuxiapptec.comacsgcipr.org The solubility of the reactants, particularly the base, can be a critical factor. wuxiapptec.com For instance, the use of solvent mixtures is a common strategy to ensure all components remain in solution at the desired reaction temperature. wuxiapptec.com Chlorinated solvents and coordinating solvents like acetonitrile (B52724) or pyridine (B92270) are generally avoided as they can bind to the palladium catalyst and inhibit the reaction. wuxiapptec.com

Reaction temperatures for Buchwald-Hartwig couplings are typically elevated, often in the range of 80–100 °C, to facilitate the catalytic cycle. wuxiapptec.com However, higher temperatures can also lead to side reactions or decomposition of sensitive substrates. numberanalytics.com Therefore, careful control and optimization of the temperature are necessary to balance reaction rate and selectivity. bristol.ac.uk In some systems, the use of highly active catalyst systems can allow for lower reaction temperatures. libretexts.org

Table 1: Influence of Solvent and Temperature on Buchwald-Hartwig Amination

| Parameter | Common Conditions | Rationale and Considerations | References |

|---|---|---|---|

| Solvent | Toluene, Dioxane, THF, DME | Good solubility for many substrates and reagents. Relatively high boiling points allow for elevated reaction temperatures. | numberanalytics.comwuxiapptec.com |

| t-Amyl alcohol, n-Butanol | Can be effective, particularly with certain base and ligand combinations. | wuxiapptec.com | |

| Water (with surfactants) | Greener alternative, can facilitate reactions with water-soluble substrates. Requires specialized ligands. | acsgcipr.org | |

| Temperature | 80-110 °C | Sufficient thermal energy to overcome activation barriers for oxidative addition and reductive elimination. | wuxiapptec.com |

| Room Temperature | Possible with highly active pre-catalysts and specific substrate/ligand combinations. | researchgate.net |

Additive and Reagent Stoichiometry Investigations

The choice and stoichiometry of the base, ligand, and palladium precursor are critical variables in the optimization of Buchwald-Hartwig amination. youtube.com

Base: Strong, non-nucleophilic bases are required to deprotonate the amine or a palladium-amine complex, facilitating entry into the catalytic cycle. numberanalytics.com Sodium tert-butoxide (NaOtBu) is a common and highly effective base, often leading to high reaction rates. libretexts.org However, its high basicity can be incompatible with sensitive functional groups. libretexts.org Weaker inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) offer greater functional group tolerance and are effective due to their solubility in common organic solvents. wuxiapptec.comlibretexts.org The physical properties of solid inorganic bases, such as particle size, can also influence reaction rates. wuxiapptec.com

Ligand: The ligand is arguably the most crucial component, stabilizing the palladium catalyst and modulating its reactivity. youtube.com Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, are highly effective. youtube.com These ligands promote the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition. wikipedia.orgnumberanalytics.com The stoichiometry of the ligand relative to the palladium source is a key parameter to optimize.

Palladium Source: Various palladium(0) and palladium(II) sources can be used, such as Pd₂(dba)₃ and Pd(OAc)₂, respectively. numberanalytics.com Pd(II) sources are reduced in situ to the active Pd(0) species. libretexts.org The catalyst loading is typically kept low, often in the range of 1-2 mol%, for efficiency and cost-effectiveness.

Table 2: Common Reagents and Additives in Buchwald-Hartwig Amination

| Component | Example | Function | References |

|---|---|---|---|

| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | numberanalytics.com |

| Ligand | XPhos, SPhos, BINAP, XantPhos | Stabilizes Pd(0), facilitates oxidative addition and reductive elimination. | wikipedia.orgyoutube.comchemrxiv.org |

| Base | NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | Deprotonates the amine, facilitating the formation of the Pd-amide complex. | wuxiapptec.comlibretexts.org |

| Additive | NaTFA (with DBU base) | Can facilitate the reaction when using milder organic bases. | chemrxiv.org |

Isolation and Advanced Purification Techniques in Research Synthesis

Following the reaction, the isolation and purification of the target diarylamine, this compound, from the reaction mixture is a critical step. Standard laboratory techniques such as extraction and crystallization are often employed. However, due to the presence of the catalyst, ligand, and inorganic base salts, more advanced techniques are frequently necessary.

Silica gel column chromatography is a workhorse method for purifying organic compounds, effectively separating the desired product from unreacted starting materials, the ligand, and its oxide. For more challenging separations, or to remove residual palladium, specialized techniques can be used. Scavenger resins, which are functionalized polymers, are highly effective for removing specific impurities. nih.gov For example, resins functionalized with thiols can selectively bind to and remove residual palladium from the product solution. nih.gov Similarly, acidic or basic resins can be used to remove unreacted starting materials or basic/acidic byproducts. nih.gov

In the context of process development and flow chemistry, techniques like in-line extraction, distillation, and nanofiltration are being developed to allow for continuous purification, which can be particularly useful for handling unstable intermediates or integrating multiple synthetic steps. nih.gov

Elucidation of Reaction Mechanisms and Kinetic Studies

Identification of Key Intermediates and Transition States

The mechanism of the Buchwald-Hartwig amination has been extensively studied to understand the roles of the various components and to rationally design improved catalyst systems. numberanalytics.comnih.gov The generally accepted catalytic cycle involves several key steps and intermediates: wikipedia.orgnumberanalytics.com

Ligand Exchange/Amine Coordination: The amine (e.g., 4-ethoxyaniline) coordinates to the Pd(II) center, and in the presence of a base, deprotonation occurs. This leads to the displacement of the halide and the formation of a key palladium-amido complex. numberanalytics.com The nature of the base can influence whether this deprotonation occurs before or after coordination to the palladium center. nih.gov

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the C-N bond of the desired diarylamine product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. numberanalytics.com

Kinetic studies, often employing techniques like kinetic isotope effects (KIEs), have been instrumental in probing the transition states of these elementary steps. nih.gov For example, measuring ¹³C KIEs can help determine whether the C-X (where X is a halide) bond cleavage during oxidative addition is the first irreversible step in the catalytic cycle. nih.gov These mechanistic investigations have revealed that the reaction pathway and the rate-limiting step can change depending on the specific combination of ligand, base, solvent, and substrates used. nih.gov

Mechanistic Pathways of N-Arylation Reactions

The formation of the C–N bond in diarylamines such as this compound is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The two most significant methodologies in this context are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Understanding the mechanistic pathways of these reactions is crucial for optimizing reaction conditions and expanding their substrate scope.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone for the synthesis of aryl amines due to its high efficiency, functional group tolerance, and relatively mild reaction conditions. wikipedia.orgnumberanalytics.com The currently accepted mechanism proceeds through a catalytic cycle involving a palladium(0) species. nih.gov

The catalytic cycle can be described in four principal steps:

Oxidative Addition : The cycle initiates with the oxidative addition of an aryl halide (or triflate) to a coordinatively unsaturated Pd(0) complex, which is typically stabilized by phosphine ligands. youtube.com This step, often considered the rate-determining step of the reaction, involves the cleavage of the aryl-halide bond and the formation of a square planar arylpalladium(II) complex. numberanalytics.comnih.gov

Ligand Exchange/Amine Coordination : The amine nucleophile then coordinates to the arylpalladium(II) complex. This is followed by deprotonation of the coordinated amine by a base (commonly a sterically hindered alkoxide like sodium tert-butoxide), leading to the formation of a palladium(II) amido complex. wikipedia.orgnih.gov

Reductive Elimination : The key C–N bond-forming step is the reductive elimination from the palladium(II) amido complex. wikipedia.orgyoutube.com This concerted step yields the desired N-arylated amine product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Catalyst Regeneration : If a Pd(II) precatalyst (like Pd(OAc)₂) is used, an initial reduction step, often by an amine or phosphine ligand, is required to generate the active Pd(0) species before the cycle begins. libretexts.org

A critical aspect of this reaction is the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines) are essential as they promote both the oxidative addition and the final reductive elimination step while preventing catalyst deactivation. wikipedia.orgorganic-chemistry.org Bidentate phosphine ligands like BINAP and DPPF have been shown to prevent the formation of unreactive palladium iodide dimers, thereby increasing reaction rates and yields. wikipedia.org

| Step | Description | Reactants | Intermediate/Product | Key Features |

|---|---|---|---|---|

| 1. Oxidative Addition | The aryl halide adds to the Pd(0) center, forming a Pd(II) complex. wikipedia.org | Ar-X, Pd(0)Ln | [Ar-Pd(II)(X)Ln] | Often the rate-determining step. numberanalytics.comnih.gov |

| 2. Amine Coordination & Deprotonation | The amine coordinates to the Pd(II) complex and is deprotonated by a base. libretexts.org | [Ar-Pd(II)(X)Ln], R2NH, Base | [Ar-Pd(II)(NR2)Ln] | Forms the crucial palladium amido complex. |

| 3. Reductive Elimination | The C-N bond is formed, releasing the product and regenerating the catalyst. youtube.com | [Ar-Pd(II)(NR2)Ln] | Ar-NR2, Pd(0)Ln | The product-forming step. nih.gov |

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is the classical method for forming C-N bonds using a copper catalyst or promoter. wikipedia.org While it traditionally required harsh conditions like high temperatures (often over 200°C) and stoichiometric amounts of copper, modern variations have been developed that use soluble copper catalysts with ligands, allowing for milder conditions. wikipedia.orgnih.gov The C-N bond-forming variant is often referred to as the Goldberg reaction. wikipedia.orgnih.gov

The mechanism of the copper-catalyzed N-arylation is more debated than its palladium-catalyzed counterpart, but a general pathway is widely proposed. acs.org

Copper(I) Amide Formation : The reaction is believed to proceed via a copper(I) active species. The amine substrate reacts with a Cu(I) salt in the presence of a base to form a copper(I) amide intermediate. wikipedia.orgnih.gov

Aryl Halide Activation : The copper(I) amide then reacts with the aryl halide. wikipedia.org Mechanistic studies suggest that this step is likely the rate-determining step in the catalytic cycle. nih.gov Two primary pathways are considered for this transformation:

Oxidative Addition-Reductive Elimination : Similar to the palladium cycle, this involves the oxidative addition of the aryl halide to the Cu(I) center to form a transient Cu(III) intermediate, followed by reductive elimination of the product. researchgate.net

Nucleophilic Aromatic Substitution (SNAr-type) : An alternative pathway involves the copper amide acting as a potent nucleophile that attacks the aryl halide. nih.gov

Product Formation and Catalyst Regeneration : The final step yields the diarylamine product and regenerates the active copper(I) species.

Kinetic studies on copper-catalyzed amination reactions have been challenging due to the frequent use of insoluble inorganic bases, which can create issues with reproducibility. researchgate.net However, research using soluble organic bases has provided greater insight, showing that the reaction rate can be dependent on the concentrations of the amine, aryl halide, and the copper catalyst. acs.orgresearchgate.net The use of chelating ligands, such as 1,2-diamines or phenanthroline, is often crucial for achieving high catalytic activity by stabilizing the copper center and facilitating the coupling process. wikipedia.orgnih.govmit.edunih.gov

| Step | Description | Reactants | Intermediate/Product | Key Features |

|---|---|---|---|---|

| 1. Copper(I) Amide Formation | The amine reacts with a Cu(I) source and a base. wikipedia.org | R2NH, Cu(I)X, Base | [Cu(I)NR2] | Formation of the key nucleophilic species. nih.gov |

| 2. Aryl Halide Activation | The copper amide reacts with the aryl halide. wikipedia.org | [Cu(I)NR2], Ar-X | [Ar-Cu(III)(NR2)X] or Transition State | Considered the rate-determining step; proceeds via Oxidative Addition or SNAr-type pathway. nih.govresearchgate.net |

| 3. Product Formation | The C-N bond is formed, releasing the product. | Intermediate Complex | Ar-NR2, Cu(I)X | Regenerates the Cu(I) catalyst. researchgate.net |

Sophisticated Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(4-Ethoxyphenyl)naphthalen-1-amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the chemical environment and connectivity of each atom can be assembled.

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The chemical shift (δ), measured in parts per million (ppm), is influenced by the electron density around the proton. Electronegative atoms and aromatic rings deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). nist.gov Spin-spin coupling, the interaction between non-equivalent protons on adjacent carbons, results in the splitting of signals into multiplets (e.g., doublets, triplets), with the coupling constant (J) measured in Hertz (Hz). researchgate.net

For this compound, the spectrum would exhibit distinct regions. The aromatic protons on the naphthalene (B1677914) and ethoxyphenyl rings are expected to appear in the downfield region, typically between 6.8 and 8.0 ppm. researchgate.netthermofisher.com The proton on the secondary amine (N-H) would likely appear as a broad singlet, its chemical shift being variable depending on solvent and concentration. The methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethoxy group would be observed further upfield. The methylene protons would appear as a quartet due to coupling with the three methyl protons, while the methyl protons would appear as a triplet, coupled to the two methylene protons. thermofisher.com

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted J-values (Hz) |

| Naphthalenyl-H | 7.2 - 8.0 | Multiplet | - |

| Phenyl-H | 6.8 - 7.3 | Multiplet | - |

| Amine-H | 5.5 - 6.5 | Broad Singlet | - |

| Methylene (-OCH₂CH₃) | ~4.0 | Quartet | ~7.0 |

| Methyl (OCH₂CH₃) | ~1.4 | Triplet | ~7.0 |

Note: The predicted values are based on data from structurally similar compounds, such as N-(4-ethoxyphenyl)acetamide and various N-phenylnaphthalen-1-amine derivatives. thermofisher.comrsc.org

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. nih.gov The carbon skeleton of this compound can be fully mapped out. The aromatic carbons of the naphthalene and phenyl rings would resonate in the typical downfield region of approximately 110 to 155 ppm. rsc.orgnih.gov The carbon atom attached to the nitrogen (C-N) and the oxygen (C-O) would be significantly deshielded and appear at the lower end of this range. The ethoxy group's methylene (-CH₂) and methyl (-CH₃) carbons would appear at much higher fields (upfield), typically around 63 ppm and 15 ppm, respectively. rsc.org

Substituent effects are critical in assigning specific carbon signals. The electron-donating ethoxy group increases electron density on the attached phenyl ring, particularly at the ortho and para positions, causing a slight upfield shift for these carbons compared to unsubstituted benzene (B151609). Conversely, the nitrogen atom's connection to the naphthalene ring influences the chemical shifts of the adjacent carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Naphthalenyl C-N | 140 - 145 |

| Phenyl C-O | 154 - 158 |

| Naphthalenyl & Phenyl C (Aromatic) | 105 - 135 |

| Methylene (-OCH₂) | ~63 |

| Methyl (-CH₃) | ~15 |

Note: The predicted values are based on data from structurally similar compounds. The exact assignment of each aromatic carbon would require 2D NMR data. rsc.orgnih.gov

Two-dimensional NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially in complex aromatic systems.

COSY (Correlation Spectroscopy) identifies protons that are spin-coupled to each other, revealing ³J (three-bond) and sometimes ⁴J (four-bond) H-H correlations. nih.gov This would confirm the connectivity within the ethoxy group (methylene to methyl) and among adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms. bas.bg This experiment would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (²J and ³J C-H). bas.bg This is particularly powerful for identifying quaternary (non-protonated) carbons and for establishing connectivity between the different fragments of the molecule, such as linking the ethoxyphenyl ring to the naphthalene ring via the N-H proton.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis of Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making FTIR an excellent tool for identifying the key structural components of this compound. orientjchem.org

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3350 - 3450 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (in -OCH₂CH₃) | Stretch | 2850 - 2980 |

| Aromatic C=C | Stretch | 1500 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |

| Aryl Ether (C-O-C) | Symmetric Stretch | 1020 - 1075 |

Note: Predicted frequencies are based on standard FTIR correlation tables and data for similar compounds. nist.govorientjchem.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photoluminescence Studies

UV-Vis and photoluminescence spectroscopy provide information about the electronic structure of the molecule by probing the transitions of electrons between different energy levels.

The UV-Vis absorption spectrum of this compound is dominated by the naphthalene chromophore. Naphthalene itself exhibits strong absorption bands corresponding to π→π* electronic transitions. mdpi.comresearchgate.net The introduction of the ethoxyphenylamino substituent is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensity. This is due to the extension of the conjugated π-system through the nitrogen lone pair. mdpi.com The spectrum would likely show multiple absorption bands in the ultraviolet and possibly the near-visible region. For example, related naphthalene derivatives show strong absorptions between 250 nm and 400 nm. researchgate.netnih.gov The solvent can also influence the position of these absorption maxima, a phenomenon known as solvatochromism. researchgate.net Photoluminescence studies on similar naphthalene derivatives show that they can be fluorescent, emitting light upon relaxation from an excited electronic state. The fluorescence properties, including quantum yield and lifetime, would be influenced by the molecular structure and the surrounding environment. mdpi.comnih.govsemanticscholar.org

Fluorescence Emission, Quantum Yields, and Excited State Dynamics

The photophysical behavior of naphthalene derivatives is a subject of significant scientific interest. Generally, the fluorescence properties of these compounds are dictated by the nature of their electronically excited states. For instance, studies on naphthalene diimides, which are related structures, show very low fluorescence quantum yields, typically in the range of 0.002 to 0.006. photobiology.com This low efficiency is often attributed to rapid intersystem crossing processes from the excited singlet state and the n-π* character of their lowest excited states. photobiology.com The fluorescence lifetimes for these related compounds are also notably short, on the order of 5 to 18 picoseconds. photobiology.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous assignment of its molecular formula. nih.gov For this compound, the computed exact mass is 263.131014166 Da. nih.gov

HRMS, particularly when coupled with techniques like gas chromatography (GC-EI-HRMS), enables detailed fragmentation analysis. nih.gov The hard electron ionization (EI) technique often causes a fragmentation cascade, producing numerous smaller fragments. nih.gov While this can make identification challenging, especially if the molecular ion is absent, the resulting mass spectrum contains valuable structural information. nih.gov In data-dependent MS/MS or MS³ experiments, characteristic neutral losses can be used to selectively trigger further fragmentation events, providing deeper insight into the molecule's structure. nih.gov For example, in the analysis of DNPH-derivatized carbonyls, the characteristic loss of a hydroxyl radical is used to trigger MS³ fragmentation, aiding in selective detection. nih.gov The analysis of these fragmentation pathways allows researchers to piece together the structure of an unknown compound or confirm the identity of a known one. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Conformational Analysis

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state. While specific crystal data for this compound is not available, analysis of the closely related analogue, (E)-N-[(E)-3-(4-methoxyphenyl)allylidene]naphthalen-1-amine, offers valuable insights into the likely structural characteristics. nih.gov

The crystal structure of the analogue (E)-N-[(E)-3-(4-methoxyphenyl)allylidene]naphthalen-1-amine was determined to belong to the triclinic crystal system with the space group P-1. nih.gov The unit cell parameters, which define the size and shape of the basic repeating unit in the crystal lattice, were precisely measured.

Table 1: Crystallographic Data for (E)-N-[(E)-3-(4-methoxyphenyl)allylidene]naphthalen-1-amine

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8278 (8) |

| b (Å) | 9.8931 (10) |

| c (Å) | 11.3929 (13) |

| α (°) | 69.307 (3) |

| β (°) | 73.561 (3) |

| γ (°) | 81.375 (3) |

| Volume (ų) | 790.40 (15) |

| Z | 2 |

Data sourced from reference nih.gov.

The conformation of a molecule is described by its bond lengths, bond angles, and, critically, the torsional or dihedral angles. A dihedral angle is defined by four sequentially bonded atoms and describes the rotation around the central bond. gonzaga.edu In the analogue (E)-N-[(E)-3-(4-methoxyphenyl)allylidene]naphthalen-1-amine, the molecule adopts a twisted conformation. nih.gov The dihedral angle between the mean planes of the 4-methoxyphenyl (B3050149) ring and the naphthalene ring system is 69.50 (7)°. nih.gov This significant twist indicates a non-planar arrangement between the two major aromatic moieties. Furthermore, the methoxy (B1213986) group is nearly coplanar with the benzene ring to which it is attached, and the imine group displays a C—C—N=C torsion angle of -57.2 (2)°. nih.gov

Non-covalent intermolecular interactions are the organizing forces that dictate how molecules pack together in a crystal, forming a supramolecular architecture. researchgate.net These interactions, though weaker than covalent bonds, are crucial in stabilizing the crystal lattice. nih.gov In the crystal structure of the analogue (E)-N-[(E)-3-(4-methoxyphenyl)allylidene]naphthalen-1-amine, weak π–π stacking interactions are observed between the benzene rings of adjacent molecules, with a centroid–centroid distance of 3.7781 (10) Å. nih.gov

In other related naphthalene derivatives, a variety of intermolecular forces are observed. These can include O-H···O hydrogen bonds that link molecules into chains, which are then reinforced by π-π stacking interactions. nih.gov The specific nature and geometry of these interactions, such as C—H···π and N—H···O hydrogen bonds, can lead to the formation of complex three-dimensional networks. researchgate.netmdpi.comsemanticscholar.org The interplay between hydrogen bonding and π–π stacking is a common theme in creating robust supramolecular solid-state architectures. researchgate.netnih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density, DFT can accurately predict molecular properties, making it a cornerstone of modern computational chemistry. For N-(4-Ethoxyphenyl)naphthalen-1-amine, DFT calculations elucidate its geometry, orbital energies, and charge distribution.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31G**, are employed to find its lowest energy conformation. nih.gov The optimization process adjusts bond lengths, bond angles, and dihedral angles until the net force on each atom is negligible.

Table 1: Predicted Structural Parameters for this compound Note: These are representative values based on DFT calculations of analogous structures. Actual values may vary.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N-C Angle | The angle between the naphthalene (B1677914) ring, the nitrogen atom, and the phenyl ring. | ~125-130° |

| C-O-C Angle | The angle of the ethoxy group ether linkage. | ~118-120° |

| Naphthalene-Phenyl Dihedral Angle | The twist angle between the two aromatic ring systems. | ~40-60° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wuxibiology.com

For this compound, the HOMO is typically localized over the electron-rich naphthalene ring and the nitrogen atom of the amine group. The LUMO is generally distributed across the π-system of the aromatic rings. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, as less energy is required to move an electron from the HOMO to the LUMO. nih.govresearchgate.net DFT calculations provide precise energy values for these orbitals. researchgate.net

Table 2: Frontier Molecular Orbital Energies Note: Values are illustrative, based on DFT calculations for similar aromatic amines.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -5.2 eV | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | ~ -1.5 eV | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| Energy Gap (ΔE) | ~ 3.7 eV | Indicates chemical reactivity and the energy of electronic transitions. nih.gov |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for predicting how molecules will interact, identifying sites for electrophilic and nucleophilic attack. libretexts.orgyoutube.com In an MEP map, different colors represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are targets for nucleophiles. researchgate.net

In this compound, the MEP map would show a high negative potential (red/yellow) around the nitrogen atom and the oxygen atom of the ethoxy group, due to the presence of lone pairs of electrons. Conversely, the hydrogen atom of the amine group (N-H) and some of the aromatic protons would exhibit a positive potential (blue), identifying them as potential hydrogen bond donors.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. scirp.org Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, rocking) of the corresponding vibrational mode. chemrxiv.org

Theoretical frequencies are often systematically higher than experimental values due to the calculations being performed on a single molecule in the gaseous phase and the inherent approximations in the method. nih.gov To improve agreement, a scaling factor is typically applied. nih.gov For this compound, key vibrational modes include the N-H stretch, aromatic C-H stretches, C=C stretches of the aromatic rings, and the C-O-C stretches of the ethoxy group. Comparing the scaled theoretical spectrum with an experimental one helps to confirm the molecular structure and assign the observed spectral bands. researchgate.net

Table 3: Correlation of Key Vibrational Frequencies Note: Experimental values are typical ranges for the given functional groups.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated (Scaled) Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3350-3450 | ~3400 |

| Aromatic C-H Stretch | 3000-3100 | ~3050 |

| Aromatic C=C Stretch | 1500-1600 | ~1550 |

| Asymmetric C-O-C Stretch | 1200-1275 | ~1250 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying molecular excited states and predicting electronic spectra. scirp.org TD-DFT can calculate the energies of vertical excitations from the ground state to various excited states, which correspond to the absorption of light. nih.gov

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. The output provides the wavelength of absorption (λmax), the oscillator strength (f), which is related to the intensity of the absorption band, and the nature of the electronic transition (e.g., π → π* or n → π*). researchgate.net

For a molecule like this compound, which contains extensive conjugation, the primary electronic transitions are expected to be of the π → π* type, originating from the aromatic systems. researchgate.net These transitions give rise to strong absorption bands in the UV region. The calculations can also provide insight into fluorescence by determining the energy difference between the first excited state and the ground state, which relates to the emission wavelength. scirp.org These theoretical predictions are crucial for designing molecules with specific photophysical properties. rsc.org

Table 4: Predicted Electronic Transitions via TD-DFT Note: These are representative values based on TD-DFT calculations of analogous chromophores.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Character |

|---|---|---|---|

| S₀ → S₁ | ~350 nm | High | π → π |

| S₀ → S₂ | ~280 nm | Moderate | π → π |

Analysis of Intramolecular Charge Transfer (ICT) Processes

Intramolecular Charge Transfer (ICT) is a critical photophysical process that governs the fluorescence properties of many donor-acceptor molecules. In this compound, the ethoxyphenyl group acts as an electron donor (D) and the naphthalene moiety serves as the electron acceptor (A). Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor.

A key model for describing this process in flexible molecules is the Twisted Intramolecular Charge Transfer (TICT) model. mdpi.com According to this model, the molecule is initially excited to a planar, locally excited (LE) state. Subsequently, a conformational change, specifically the rotation around the C(naphthalene)−N bond, leads to a more stable, charge-separated TICT state where the donor and acceptor moieties are electronically decoupled and oriented nearly perpendicular to each other. mdpi.comnih.gov This process is highly dependent on the surrounding environment. In nonpolar solvents, the LE state is more stable, and the molecule typically exhibits standard fluorescence. However, in polar solvents, the highly polar TICT state is stabilized, leading to a new, red-shifted emission band, often with a lower fluorescence quantum yield. mdpi.com

Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in studying these processes. nih.gov These methods can map the potential energy surfaces of the ground and excited states as a function of the C-N bond rotation, identifying the energy barriers and the relative stabilities of the LE and TICT states. mdpi.com For the related 1-(N,N-dialkylamino)-naphthalene derivatives, theoretical analyses have shown that modulating the formation of the TICT state by managing steric hindrance is a plausible explanation for aggregation-induced emission (AIE) characteristics. nih.gov The formation of the reactive TICT state can compete with fluorescence, making the process inefficient in some cases. nih.gov

| Property | Nonpolar Solvent (e.g., Toluene) | Polar Solvent (e.g., Acetonitrile) | Rationale |

| Excited State | Primarily Locally Excited (LE) State | Twisted Intramolecular Charge Transfer (TICT) State is stabilized | Polar solvents stabilize the large dipole moment of the charge-separated TICT state. mdpi.com |

| Emission Maximum | Shorter wavelength (Blue-shifted) | Longer wavelength (Red-shifted) | The energy gap between the TICT state and the ground state is smaller than the LE-ground state gap. mdpi.com |

| Fluorescence Quantum Yield | Generally higher | Often lower (quenched) | The TICT state provides an efficient non-radiative decay pathway, quenching fluorescence. researchgate.net |

| C-N Bond Geometry | Largely planar in excited state | Twisted (near 90°) in excited state | Rotation around the C-N bond is required to form the TICT state. nih.gov |

This table presents conceptually expected changes for this compound based on established principles of ICT and TICT phenomena.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemistry calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with the environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve.

For this compound, MD simulations would be crucial for understanding the structural dynamics that lead to the formation of the TICT state. Simulations could explicitly model the rotation around the C-N bond, revealing the timescale of this twisting motion and how it is influenced by the viscosity and polarity of the solvent. By simulating the molecule in a box of solvent molecules (e.g., water, acetonitrile (B52724), or toluene), one can directly observe the reorganization of the solvent shell around the donor and acceptor moieties as the charge transfer occurs.

Furthermore, MD simulations can explore the conformational landscape of the molecule, identifying the most populated ground-state geometries and the flexibility of the ethoxy chain and the phenyl-naphthalene linkage. This information is complementary to the potential energy surfaces derived from quantum calculations and is essential for a complete understanding of the molecule's behavior in a realistic environment.

| Parameter | Typical Value/Choice | Purpose |

| Force Field | GROMOS, AMBER, OPLS-AA | Defines the potential energy function, describing bond lengths, angles, dihedrals, and non-bonded interactions for the molecule and solvent. |

| Solvent Model | SPC/E, TIP3P (for water); specific models for organic solvents | Represents the solvent molecules explicitly to study solute-solvent interactions accurately. |

| System Size | ~10,000 - 50,000 atoms | The solute molecule is placed in a periodic box of solvent large enough to avoid self-interaction. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The simulation must be long enough to capture the dynamic events of interest, such as conformational changes and solvent reorganization. |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Maintains constant temperature and either constant volume or constant pressure to mimic experimental conditions. |

| Analysis | Radial Distribution Functions, Dihedral Angle Distributions, Hydrogen Bonds, Solvent Accessible Surface Area | These analyses quantify the structural and dynamic properties of the solute and its interaction with the solvent. |

This table outlines a typical setup for a hypothetical MD simulation of this compound, as specific studies are not publicly available.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research (Excluding Biological Activities)

QSPR modeling is a computational technique used to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or material properties. This approach allows for the prediction of properties for new or untested compounds, accelerating the design of molecules with desired characteristics.

The foundation of any QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. For predicting photophysical or material properties, these descriptors are often derived from quantum chemical calculations. For a molecule like this compound and its derivatives, relevant descriptors would include:

Electronic Descriptors: These describe the electronic nature of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular polarizability. The HOMO-LUMO gap, for instance, is often correlated with the maximum absorption wavelength. researchgate.net

Geometric Descriptors: These relate to the 3D structure of the molecule, such as molecular volume, surface area, and specific dihedral angles (e.g., the twist angle between the phenyl and naphthalene rings).

Topological Descriptors: These are derived from the 2D graph representation of the molecule and describe atomic connectivity.

| Descriptor Class | Example Descriptor | Related Property |

| Electronic | HOMO-LUMO Energy Gap | Excitation Energy, Absorption Wavelength (λ_max) researchgate.net |

| Electronic | Dipole Moment | Solvatochromism, Interaction with polar media |

| Geometric | Ground-State Dihedral Angle | Steric Hindrance, Conformational Flexibility |

| Constitutional | Molecular Weight | General physical properties (e.g., density) |

| Quantum Chemical | Electron Affinity / Ionization Potential | Redox potentials, Charge transfer capability |

This table lists potential molecular descriptors and the non-biological properties they could help predict in a QSPR model for N-aryl-1-naphthylamines.

Once a set of descriptors is calculated for a series of related compounds, a predictive model can be built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. Theoretical investigations on similar N-phenylnaphthalen-1-amine-based dyes have used this approach to study how varying a part of the structure (the π-linker) impacts absorption spectra and photovoltaic properties. researchgate.net

To create a predictive model for the photophysical properties of N-aryl-1-naphthylamines, one would:

Define a training set of molecules with variations, for example, different substituents on the phenyl ring.

For each molecule, calculate a range of molecular descriptors (as in 4.4.1).

Experimentally measure the property of interest, such as the maximum absorption wavelength (λ_max) or fluorescence quantum yield.

Use a statistical method to generate an equation that links the descriptors to the measured property. For example: λ_max = c₀ + c₁(HOMO-LUMO Gap) + c₂(Dipole Moment) + ...

Validate the model using an external test set of compounds not used in the model-building process.

Such a validated QSPR model would be a powerful tool for the in silico screening of novel this compound derivatives, allowing researchers to predict their properties and prioritize the synthesis of the most promising candidates for applications in materials science, such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Reactivity, Chemical Transformations, and Designed Derivatives

Electrophilic and Nucleophilic Reactivity of the Naphthalene (B1677914) and Phenyl Moieties

The reactivity of the aromatic rings in N-(4-Ethoxyphenyl)naphthalen-1-amine is significantly influenced by the electronic effects of the amine and ethoxy substituents. Both the secondary amine (-NH-) and the ethoxy (-OEt) groups are strong electron-donating groups, which activate the aromatic rings towards electrophilic substitution.

Naphthalene Moiety: The naphthalene ring system is inherently reactive towards electrophiles. The attached amino group at the C1 position strongly activates the ring. In naphthalen-1-amine, electrophilic substitution is strongly directed to the C4 (para) and C2 (ortho) positions. Given the steric hindrance at the C2 and C8 positions, the C4 and C5 positions are the most probable sites for electrophilic attack. For instance, C-H amination of N-acyl-1-naphthylamine derivatives has been shown to occur selectively at the C4 position. mdpi.com

Phenyl Moiety: The phenyl ring is activated by both the para-ethoxy group and the meta-amino linkage. The ethoxy group is a powerful ortho-, para-director, making the positions ortho to it (C3' and C5') highly nucleophilic. The amine group also directs ortho and para, but its influence is on the other ring. Therefore, electrophilic substitution on the ethoxyphenyl ring is anticipated to occur predominantly at the positions ortho to the strongly activating ethoxy group.

Nucleophilic aromatic substitution (SNAr) on either ring is generally unfavorable as it requires the presence of a good leaving group and strong electron-wthdrawing groups to activate the ring, neither of which are present in the parent molecule. researchgate.net Such reactions would necessitate prior functionalization of the molecule. researchgate.net

Reactions Involving the Amine Nitrogen: Alkylation, Acylation, and Condensation

The secondary amine nitrogen in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. It can readily participate in a variety of common amine reactions. mnstate.edulibretexts.org

Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides through an SN2 mechanism. libretexts.org Using a stoichiometric amount of an alkylating agent would yield a tertiary amine. However, since the product tertiary amine is also nucleophilic, polyalkylation can occur, potentially leading to the formation of a quaternary ammonium (B1175870) salt, especially if excess alkylating agent is used. libretexts.org The use of specific catalysts, such as those based on palladium, can facilitate N-alkylation reactions under milder conditions, often utilizing alcohols as alkylating agents via a "borrowing hydrogen" methodology. chemrxiv.orggoogle.com

Acylation: Reaction with acylating agents like acid chlorides or acid anhydrides readily forms a stable tertiary amide. libretexts.org This reaction is typically fast and high-yielding. Unlike alkylation, over-acylation does not occur because the lone pair on the resulting amide nitrogen is delocalized by conjugation with the carbonyl group, making it significantly less nucleophilic than the starting amine. libretexts.org

Condensation: While condensation reactions with aldehydes or ketones to form imines (or Schiff bases) are characteristic of primary amines, secondary amines can react to form enamines if there is a proton on the alpha-carbon of the carbonyl compound, or an iminium salt. mnstate.edu For example, reaction with formaldehyde (B43269) could lead to the formation of an iminium ion, which is a reactive intermediate for further functionalization.

Table 1: Predicted Reactions at the Amine Nitrogen

| Reaction Type | Reagent Example | Product Type | Notes |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | Can lead to quaternary ammonium salt with excess reagent. libretexts.org |

| Acylation | Acetyl Chloride (CH₃COCl) | Tertiary Amide | A stable, non-nucleophilic product is formed. libretexts.org |

| Condensation | Formaldehyde (CH₂O) | Iminium Salt | Forms a reactive intermediate. mnstate.edu |

Oxidative and Reductive Transformations of this compound

Aromatic amines are susceptible to oxidation, which can yield a variety of products depending on the oxidant and reaction conditions.

Oxidative Transformations: The oxidation of diarylamines can be complex, often leading to polymeric materials. mdpi.com However, under controlled conditions, specific products can be isolated. For instance, the oxidation of similar aromatic amines can result in the formation of quinone-imine structures. mdpi.combeilstein-journals.orgresearchgate.net The oxidation of this compound could potentially lead to a 1,4-naphthoquinone-imine derivative through oxidation of the naphthalene ring and the amine nitrogen. researchgate.net The reaction may be catalyzed by enzymes or metal complexes, and can sometimes be achieved using air as the oxidant, presenting a greener synthetic route. mdpi.combeilstein-journals.org

Reductive Transformations: The aromatic naphthalene system can be reduced, though this typically requires forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium. This would result in tetrahydro- or decahydronaphthalene (B1670005) derivatives. The phenyl ring is generally more resistant to reduction than the naphthalene ring. Selective reduction of one ring over the other would be a significant synthetic challenge.

Synthesis and Spectroscopic Characterization of Structurally Modified Analogues

The synthesis of analogues of this compound can be achieved by introducing substituents on either aromatic ring or by modifying the amine nitrogen. These modifications are crucial for tuning the molecule's electronic and steric properties.

Derivatives with substituents on the naphthalene core can be prepared through several synthetic strategies. researchgate.netnih.gov One approach involves starting with an appropriately substituted 1-naphthylamine (B1663977) and performing a cross-coupling reaction (e.g., Buchwald-Hartwig amination) with 4-ethoxy-bromobenzene.

Alternatively, direct functionalization of the parent molecule can be employed. As discussed in section 5.1, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) would likely occur at the C4 position. mdpi.com Modern C-H activation/functionalization methods offer powerful tools for regioselective introduction of substituents onto the naphthalene ring system. mdpi.com For example, silver-catalyzed amination of N-(naphthalen-1-yl)picolinamide at the C4-position with azodicarboxylates demonstrates the feasibility of such selective transformations. mdpi.com

Analogues with modified phenyl rings are most conveniently synthesized by starting with a substituted 4-ethoxyaniline or a related p-alkoxy-aniline derivative. For example, a variety of N-phenyl benzamides and ureas are prepared by starting with substituted anilines and reacting them with appropriate acylating or isocyanate partners. researchgate.net Similarly, a Buchwald-Hartwig amination between 1-bromonaphthalene (B1665260) and a substituted 4-ethoxyaniline would yield the desired derivatives. This approach allows for the introduction of a wide range of electronic and steric diversity onto the phenyl ring. The synthesis of related Schiff base derivatives often involves the condensation of substituted anilines with aldehydes, highlighting the modularity of this synthetic approach. nih.gov

The term "bridgehead nitrogen" is not strictly accurate for this acyclic amine but refers to the linking nitrogen atom. researchgate.net Modifications at this position, as detailed in section 5.2, include alkylation and acylation to form tertiary amines and amides, respectively. These transformations alter the nucleophilicity, basicity, and steric environment around the nitrogen. More complex modifications could involve intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems, a common strategy in medicinal chemistry to create rigid, bioactive scaffolds. rsc.org For example, if a suitable functional group were present on one of the aromatic rings, an intramolecular cyclization could be triggered to form a new heterocyclic ring fused to the parent structure.

Table 2: Spectroscopic Data for Hypothetical Derivatives

| Derivative Structure | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |

|---|---|---|

| N-Methyl-N-(4-ethoxyphenyl)naphthalen-1-amine | Singlet for N-CH₃ (~3.0-3.3 ppm) | Signal for N-CH₃ (~40-45 ppm) |

| N-Acetyl-N-(4-ethoxyphenyl)naphthalen-1-amine | Singlet for COCH₃ (~1.8-2.2 ppm) | Signal for COCH₃ (~22 ppm), Signal for C=O (~170 ppm) |

| 4-Nitro-N-(4-ethoxyphenyl)naphthalen-1-amine | Downfield shift of naphthalene protons | Upfield shift of C4 carbon due to nitro group |

Stereochemical Implications in Derivative Design and Synthesis

The design and synthesis of derivatives based on the this compound scaffold must take into account several key stereochemical aspects. While the parent compound itself is achiral, the introduction of substituents or modifications to its core structure can give rise to chirality. This chirality can manifest in two primary forms: point chirality, centered at a specific atom, and axial chirality, arising from restricted rotation around a chemical bond.

A significant stereochemical feature in derivatives of this compound is the potential for atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual conformers. In the case of this compound derivatives, the critical bond is the C-N bond connecting the naphthalene ring to the nitrogen atom. The introduction of ortho-substituents on either the naphthalene or the phenyl ring can create sufficient steric hindrance to restrict free rotation, leading to stable, non-interconverting atropisomers. These atropisomers are chiral and exist as a pair of enantiomers.

The synthesis of such chiral derivatives in an enantiomerically pure form is a considerable challenge and a key focus in modern asymmetric synthesis. Several advanced catalytic methods have been developed to control the formation of C-N axial chirality.

Catalytic Asymmetric C-H Amination

One powerful strategy for the atroposelective synthesis of N-aryl naphthylamines involves the direct, enantioselective C-H amination. Research has demonstrated that chiral phosphoric acids (CPAs) can effectively catalyze the intermolecular C-H amination of N-aryl-2-naphthylamines using reagents like azodicarboxylates as the amino source. researchgate.net This method allows for the direct construction of N-C axially chiral products with high levels of enantioselectivity. The mechanism relies on a concerted control strategy involving π-π stacking interactions and dual hydrogen bonds between the substrate and the chiral catalyst, which dictates the stereochemical outcome. nih.gov

For instance, the reaction of various N-phenyl-2-naphthylamines with di-tert-butyl azodicarboxylate in the presence of a specific chiral phosphoric acid catalyst (CPA6) has been shown to produce atroposelective naphthalene-1,2-diamines with high yields and enantiomeric excesses (ee). nih.gov The success of this strategy highlights a viable pathway for synthesizing chiral derivatives of this compound by applying similar C-H functionalization logic.

| Naphthylamine Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-phenyl-2-naphthylamine | 5a | 95 | 92 |

| N-(4-methylphenyl)-2-naphthylamine | 5b | 94 | 93 |

| N-(4-methoxyphenyl)-2-naphthylamine | 5c | 96 | 94 |

| N-(3-methylphenyl)-2-naphthylamine | 5d | 65 | 90 |

| N-phenyl-6-bromo-2-naphthylamine | 5g | 93 | 94 |

| N-phenyl-6-vinyl-2-naphthylamine | 5j | 85 | 93 |

Other Asymmetric Strategies

Beyond C-H amination, other catalytic methods are crucial for accessing stereochemically defined derivatives. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be rendered atroposelective by using chiral ligands. Similarly, rhodium-catalyzed asymmetric N-H insertion reactions have been successfully employed for the synthesis of axially chiral N-arylindoles from indoles and diazonaphthoquinones, achieving excellent enantiomeric ratios. pku.edu.cn This approach demonstrates a direct and efficient one-step method for constructing the C-N axial chirality that could be adapted for naphthalenamine systems. pku.edu.cn

Furthermore, dynamic kinetic resolution (DKR) represents a sophisticated approach to synthesize enantiopure C-N atropisomers. us.es In a DKR process, a racemic starting material that can rapidly epimerize is subjected to a stereoselective reaction, allowing for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. This has been applied to the synthesis of heterobiaryls with vicinal C-C and N-N diaxes through quinine-catalyzed allylation or isothiourea-catalyzed acylation, demonstrating the power of DKR in controlling complex stereochemistry. nih.gov

The stereochemical implications for derivatives of this compound are therefore profound. The design of synthetic routes must consider the potential for atropisomerism, and the selection of appropriate chiral catalysts or auxiliaries is paramount to achieving the desired stereochemical control, which is often essential for the intended application of the derivative.

Exploration of Research Applications in Materials Science and Chemical Probes Non Biological Focus

Role as Ligands in Advanced Organometallic Chemistry and Catalysis

The nitrogen atom in N-(4-Ethoxyphenyl)naphthalen-1-amine possesses a lone pair of electrons, making it a potential ligand for coordinating with metal centers. While specific studies on this exact molecule as a ligand are not extensively documented, the broader class of diarylamines and naphthalene-containing compounds is widely used in organometallic chemistry and catalysis.

Complexation Studies with Transition Metal Centers

The ability of amine-containing ligands to form stable complexes with transition metals is a fundamental concept in coordination chemistry. Naphthalene-based ligands, in general, have been shown to coordinate with a variety of transition metals, including but not limited to copper (II), nickel (II), cobalt (II), and zinc (II). orientjchem.org The stability of these complexes often follows the Irving-Williams order (Cu > Ni > Co > Zn). orientjchem.org The complexation typically involves the donation of the nitrogen lone pair to the empty d-orbitals of the transition metal, forming a coordinate bond. The electronic and steric properties of the ligand, such as the ethoxy group and the bulky naphthalene (B1677914) ring in this compound, would influence the geometry and stability of the resulting metal complex. While detailed complexation studies specifically for this compound are not prevalent in the reviewed literature, the principles of coordination chemistry suggest its capability to act as a monodentate or potentially a bidentate ligand if other coordinating groups are present on the aromatic rings.

Investigation of Catalytic Activity in Organic Synthesis

Amines and their derivatives are crucial components of catalysts for a wide range of organic transformations. For instance, silver(I)-catalyzed amination of 1-naphthylamine (B1663977) derivatives has been demonstrated, showcasing the reactivity of the naphthalene amine scaffold. mdpi.com Although direct catalytic applications of this compound are not extensively reported, related structures are integral to important catalytic systems. For example, iridium complexes have been used for the catalytic transfer hydrogenation of oximes to N-alkoxy amines. rsc.org Furthermore, diarylamines are precursors to widely used ligands in cross-coupling reactions, such as the Buchwald-Hartwig amination. The electronic properties of the aryl groups in these ligands are critical for the efficiency of the catalytic cycle. The ethoxy group in this compound would act as an electron-donating group, which could modulate the reactivity of a metal center in a catalytic process.

Potential in Organic Electronics and Optoelectronic Materials Research

The photophysical and electronic properties of this compound make it a promising candidate for applications in organic electronics. Its aromatic structure allows for the delocalization of electrons, which is essential for charge transport and light emission in electronic devices.

Hole Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs) and OLEDs

In both perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), hole transporting materials (HTMs) play a critical role in efficiently transporting positive charge carriers (holes) from the active layer to the anode. The design of effective HTMs requires molecules with appropriate highest occupied molecular orbital (HOMO) energy levels for efficient hole injection and high hole mobility for rapid charge transport. The diarylamine structure, with its electron-donating character, is a common motif in HTMs. The ethoxy group on the phenyl ring of this compound further enhances this electron-donating ability, which can be beneficial for hole transport. While specific performance data for this compound as an HTM was not found in the reviewed literature, its structural similarity to other high-performance HTMs suggests its potential in this area.

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The naphthalene moiety in this compound is a well-known chromophore, and its derivatives often exhibit fluorescence. This property is fundamental to the development of luminescent materials for OLEDs. In an OLED, an electrical current is passed through a thin film of organic material, which then emits light. The color and efficiency of the light emission are determined by the molecular structure of the emissive material. The combination of the naphthalene and ethoxyphenyl groups can be tuned to achieve specific emission colors. While detailed photophysical data for this compound is limited in the available literature, related diarylamine and naphthalene-based compounds are actively researched for their potential as emitters in OLEDs.

Development of Organic Photovoltaic Devices

Organic photovoltaic (OPV) devices, or organic solar cells, utilize organic molecules to convert sunlight into electricity. The fundamental process involves the absorption of light to create excitons (bound electron-hole pairs), followed by the separation of these excitons into free charge carriers at a donor-acceptor interface. The efficiency of an OPV device depends on the light-absorbing properties and the charge-transport characteristics of the organic materials used. The broad absorption spectrum and potential for efficient charge transport of aromatic amines like this compound make them interesting candidates for OPV research. The electron-rich nature of this compound suggests it could function as an electron donor material in a bulk heterojunction OPV device. Further research would be needed to evaluate its performance in this application.

Application as Fluorescent Probes and Dyes in Analytical Chemistry Research (Non-Biological)

The fluorescence of such compounds is influenced by factors like solvent polarity, pH, and the presence of specific analytes. The ethoxyphenyl group, being an electron-donating group, can modulate the photophysical properties of the naphthalene core, potentially enhancing its quantum yield and shifting its emission spectrum. These characteristics are fundamental to the development of "turn-on" or "turn-off" fluorescent probes. For instance, interaction with metal ions or other chemical species could lead to a measurable change in fluorescence intensity or wavelength, forming the basis of a detection method.

Advanced Chemical Sensing Technologies and Chemo/Fluorosensors Research

The development of chemo/fluorosensors often relies on molecules that can selectively bind to a target analyte and signal this event through a change in their optical properties. While no specific chemo/fluorosensor based on this compound has been reported, its structure contains features that are amenable to such applications. The amine group can act as a binding site for various metal ions or anions.

For example, the lone pair of electrons on the nitrogen atom could coordinate with metal cations, leading to a change in the electronic structure of the molecule and, consequently, its fluorescence. This interaction could result in either an enhancement (chelation-enhanced fluorescence, CHEF) or a quenching of the fluorescence signal. The specificity of such a sensor would depend on the design of the binding pocket and the nature of the interaction with the target analyte. Research in this area would involve synthesizing derivatives of this compound with specific functionalities to enhance its selectivity and sensitivity towards particular non-biological analytes of interest in environmental or industrial monitoring.

Integration into Supramolecular Architectures and Self-Assembly Studies

The integration of functional molecules into larger, well-ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. The aromatic naphthalene and phenyl rings in this compound make it a candidate for participating in π-π stacking interactions, which are a driving force in the self-assembly of many organic materials.

Future Research Directions and Emerging Avenues

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of diarylamines, including N-(4-ethoxyphenyl)naphthalen-1-amine, often relies on palladium-catalyzed cross-coupling reactions. acs.org While effective, the high cost and toxicity of palladium catalysts present significant drawbacks. chemistryviews.org Future research is increasingly focused on developing more sustainable and "green" synthetic routes that are both economically and environmentally more viable.

Key avenues for exploration include:

Catalysis with Earth-Abundant Metals: A major thrust is the replacement of palladium with less expensive and more abundant transition metals. Research has already demonstrated the potential of copper chemistryviews.org, nickel researchgate.netrsc.org, and iron nih.gov catalysts for C-N cross-coupling reactions. For instance, copper-catalyzed methods have been developed to couple aryl boronic acids with nitroarenes under relatively mild conditions. chemistryviews.org Similarly, nickel-based catalysts are emerging as sustainable alternatives for Buchwald-Hartwig aminations. researchgate.net

Direct C-H Arylation: Direct C-H bond arylation strategies represent a significant improvement in atom economy and reduce the need for pre-functionalized starting materials, which minimizes waste. uniba.it These methods align well with the principles of green chemistry by reducing the number of synthetic steps. uniba.it

Solvent-Free and Alternative Solvent Conditions: The development of synthetic protocols that operate under solvent-free conditions, such as solid-state grinding methods, offers a substantial reduction in volatile organic compound (VOC) emissions. researchgate.net Research into using greener solvents like water or biorenewable solvents is also a critical goal.

Energy Efficiency: Employing non-conventional energy sources such as microwave irradiation or ultrasonication can often reduce reaction times and energy consumption compared to conventional heating.

| Sustainable Approach | Catalyst System Example | Key Advantages | Reference |

|---|---|---|---|

| Earth-Abundant Metal Catalysis (Copper) | Copper(II) acetate (B1210297) with a diphosphine ligand (dppb) | Low cost, low toxicity, mild reaction conditions | chemistryviews.org |

| Earth-Abundant Metal Catalysis (Nickel) | Ni(II) precatalyst with an electron-deficient phosphine (B1218219) ligand | Effective for challenging substrates, avoids expensive Pd | researchgate.netrsc.org |